An In-depth Technical Guide to N-Methyltetrahydro-2H-pyran-3-amine Hydrochloride and its Structural Isomers for Advanced Drug Discovery
An In-depth Technical Guide to N-Methyltetrahydro-2H-pyran-3-amine Hydrochloride and its Structural Isomers for Advanced Drug Discovery
This guide provides a comprehensive technical overview of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride, a heterocyclic amine of growing interest in medicinal chemistry. Given the specificity of this compound and the relative scarcity of published data, this document also offers an in-depth analysis of its key structural isomers and precursors, namely tetrahydro-2H-pyran-3-amine and N-methyltetrahydro-2H-pyran-4-amine. This comparative approach is designed to provide researchers, scientists, and drug development professionals with the necessary context to evaluate and utilize this class of compounds in their research endeavors.
Core Compound Identification and Structure: N-Methyltetrahydro-2H-pyran-3-amine Hydrochloride
The precise identity of a chemical entity is fundamental to scientific research. N-Methyltetrahydro-2H-pyran-3-amine hydrochloride is a chiral molecule, and its properties are intrinsically linked to its stereochemistry.
Chemical Identity
Currently, the most readily available information pertains to the (S)-enantiomer of this compound.
| Property | Value | Source |
| Chemical Name | (S)-N-Methyltetrahydro-2H-pyran-3-amine hydrochloride | Achmem |
| CAS Number | 2772476-22-7 | Achmem[1] |
| Molecular Formula | C6H14ClNO | Achmem[1] |
| Molecular Weight | 151.63 g/mol | Achmem[1] |
| SMILES | CN[C@H]1CCCOC1.Cl | Achmem[1] |
Structural Representation
The core structure consists of a tetrahydropyran (oxane) ring with a methylamino group at the 3-position. The hydrochloride salt form enhances aqueous solubility and stability, which is often advantageous for biological testing and formulation.
Caption: Structure of N-Methyltetrahydro-2H-pyran-3-amine hydrochloride.
Synthesis and Plausible Synthetic Pathways
While specific synthetic routes for N-Methyltetrahydro-2H-pyran-3-amine hydrochloride are not extensively documented in publicly available literature, a logical and efficient approach would involve the N-methylation of its primary amine precursor, tetrahydro-2H-pyran-3-amine.
Synthesis of the Precursor: Tetrahydro-2H-pyran-3-amine
The synthesis of the parent amine is a critical first step. Various methods for creating substituted tetrahydropyrans exist, often involving cyclization reactions.[2]
Proposed N-Methylation via Reductive Amination
A robust and widely used method for the N-methylation of primary amines is reductive amination.[3] This two-step, one-pot process involves the reaction of the primary amine with formaldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding secondary amine.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of tetrahydro-2H-pyran-3-amine (1.0 eq.) in a suitable solvent such as methanol or dichloromethane, add formaldehyde (1.1 eq., typically as a 37% aqueous solution).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
-
Reduction: Cool the reaction mixture in an ice bath and add a mild reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. These reducing agents are effective for imine reduction while being less reactive towards the aldehyde starting material.[3]
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Salt Formation: Dissolve the crude N-methylated amine in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same or a miscible solvent to precipitate the hydrochloride salt.
-
Purification: The resulting solid can be purified by recrystallization.
Caption: Proposed synthetic workflow for N-Methyltetrahydro-2H-pyran-3-amine HCl.
Other N-methylation strategies include the use of dimethyl carbonate or methanol with a suitable catalyst.[4]
Physicochemical Properties and Handling
Detailed experimental data for N-Methyltetrahydro-2H-pyran-3-amine hydrochloride is limited. Therefore, data from its precursor and positional isomer are presented for comparative purposes.
| Property | (S)-N-Methyltetrahydro-2H-pyran-3-amine HCl | Tetrahydro-2H-pyran-3-amine | N-Methyltetrahydro-2H-pyran-4-amine |
| Appearance | Data not available | Yellow liquid[5] | Solid |
| Boiling Point | Data not available | 151.4±33.0 °C (Predicted)[5] | 165 °C at 760 mmHg[6] |
| Density | Data not available | 0.962±0.06 g/cm³ (Predicted)[5] | 0.93 g/cm³[6] |
| Storage | Inert atmosphere, Room Temperature[1] | 2-8°C, protect from light[5] | 2-8°C, inert atmosphere[6] |
Safety and Handling
For (S)-N-Methyltetrahydro-2H-pyran-3-amine hydrochloride, the following hazard statements have been reported: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[1]
General Laboratory Precautions:
-
Handle in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
Relevance and Application in Drug Discovery
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry.[7] Its inclusion in drug candidates is often driven by the desire to improve physicochemical properties. The THP ring is a bioisostere of a cyclohexane ring but with potentially improved aqueous solubility and a hydrogen bond acceptor in the form of the ring oxygen.[7] This can lead to enhanced absorption, distribution, metabolism, and excretion (ADME) profiles.[7]
The amino-substituted tetrahydropyrans, in particular, serve as valuable building blocks for introducing this scaffold into larger molecules. They are frequently used in the synthesis of kinase inhibitors, receptor agonists, and other therapeutic agents.[7][8] For instance, 4-aminotetrahydropyran has been incorporated into selective CB2 receptor agonists for the treatment of inflammatory pain.[8]
The N-methylation of the amino group, as in the target compound, can further modulate properties such as basicity (pKa), lipophilicity, and metabolic stability, allowing for fine-tuning of the pharmacological profile of a lead compound.
Structural Isomers: A Comparative Analysis
Understanding the properties of closely related isomers is crucial when data on the primary compound of interest is sparse.
Tetrahydro-2H-pyran-3-amine Hydrochloride (Unmethylated Precursor)
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CAS Numbers: 1071829-82-7 ((R)-enantiomer), 1245724-46-2 ((S)-enantiomer)[9][10]
-
Properties: It is described as a colorless to pale yellow solid, soluble in water and polar organic solvents.[10]
-
Utility: It is a chiral reagent used in the synthesis of chiral compounds and drugs.[10]
N-Methyltetrahydro-2H-pyran-4-amine (Positional Isomer)
-
CAS Number: 220641-87-2[6]
-
Properties: This isomer has a reported boiling point of 165 °C.[6]
-
Utility: The 4-amino tetrahydropyran scaffold is a common building block in drug discovery.[7] The N-methylation at this position would similarly influence its properties for use in medicinal chemistry.
Caption: Comparison of N-Methyl-3-amino, 3-amino, and N-Methyl-4-amino tetrahydropyran structures.
Conclusion
N-Methyltetrahydro-2H-pyran-3-amine hydrochloride represents a valuable, albeit currently under-documented, building block for medicinal chemistry. Its structure combines the favorable properties of the tetrahydropyran scaffold with the modulatory potential of an N-methylamino group. While direct data is limited, a comprehensive understanding can be built through the analysis of its logical precursors and positional isomers. The synthetic pathways are accessible through standard organic chemistry methodologies, particularly reductive amination. For researchers in drug discovery, this class of compounds offers a promising avenue for the development of novel therapeutics with potentially optimized ADME profiles. It is imperative, as with all research chemicals, to adhere to strict safety protocols during handling and use.
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CP Lab Safety. (S)-Tetrahydro-2H-pyran-3-amine hydrochloride, min 97%, 100 mg. [Link]
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American Elements. N-Methyltetrahydro-2H-pyran-4-amine. [Link]
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Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]
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IT Services - University of Liverpool. A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]
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ResearchGate. Reductive amination of amines with formaldehyde ?. [Link]
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RSC Publishing. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
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PubMed. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. [Link]
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ACS Omega. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. [Link]
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